

# Physicochemical Characteristics of Z-dehydro-Ala-OH: A Technical Guide

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## Compound of Interest

Compound Name: Z-dehydro-Ala-OH

Cat. No.: B554526

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## Introduction

**Z-dehydro-Ala-OH**, chemically known as 2-(phenylmethoxycarbonylamino)prop-2-enoic acid, is a protected, unsaturated  $\alpha$ -amino acid derivative. The presence of the  $\alpha,\beta$ -double bond makes it a unique building block in peptide synthesis, offering a site for post-translational modifications and influencing peptide conformation and stability. This technical guide provides a comprehensive overview of the physicochemical characteristics of **Z-dehydro-Ala-OH**, including its structural and chemical properties, spectroscopic data, and relevant experimental protocols. This information is critical for its effective use in research and drug development.

## Chemical and Physical Properties

**Z-dehydro-Ala-OH** is a white to off-white solid. Its fundamental properties are summarized in the table below. While some experimental values are not readily available in the literature, computed data and information on closely related compounds provide valuable estimates.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>	PubChem[1]
Molecular Weight	221.21 g/mol	PubChem[1]
IUPAC Name	2-(phenylmethoxycarbonylamino)prop-2-enoic acid	PubChem[1]
CAS Number	39692-63-2	PubChem[1]
Melting Point	Not explicitly reported. A related compound, N-benzyloxycarbonyldehydroalanine propyl amide, has a melting point of 66-68 °C.	
Solubility	Soluble in many organic solvents.	
pKa	Not explicitly reported.	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Z-dehydro-Ala-OH**. The following sections detail the expected and reported spectroscopic signatures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **Z-dehydro-Ala-OH** is characterized by the presence of two singlets for the vinyl protons (=CH<sub>2</sub>), typically found in the range of 5.5-6.5 ppm. The benzylic protons of the Cbz protecting group usually appear as a singlet around 5.1 ppm, and the aromatic protons as a multiplet between 7.2 and 7.4 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will show characteristic peaks for the olefinic carbons, with the β-carbon (C=CH<sub>2</sub>) appearing around 105-110 ppm and the α-carbon (C=CH<sub>2</sub>) at approximately 130-135 ppm. The carbonyl carbon of the carboxylic acid and the urethane will be observed further downfield.

## Table of Estimated NMR Chemical Shifts:

Atom Type	Estimated <sup>1</sup> H Chemical Shift (ppm)	Estimated <sup>13</sup> C Chemical Shift (ppm)
Vinyl (=CH <sub>2</sub> )	5.5 - 6.5 (two singlets)	~106 ( $\beta$ -carbon), ~133 ( $\alpha$ -carbon)
Cbz-CH <sub>2</sub>	~5.1 (singlet)	~67
Cbz-Aromatic	7.2 - 7.4 (multiplet)	~128-136
Cbz-C=O	-	~156
COOH	Broad singlet	~168

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Z-dehydro-Ala-OH** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- ~3300 cm<sup>-1</sup>: N-H stretching of the urethane.
- ~3000 cm<sup>-1</sup>: C-H stretching of the aromatic and vinyl groups.
- ~1715 cm<sup>-1</sup>: C=O stretching of the carboxylic acid.
- ~1690 cm<sup>-1</sup>: C=O stretching of the urethane.
- ~1640 cm<sup>-1</sup>: C=C stretching of the vinyl group.

## Mass Spectrometry (MS)

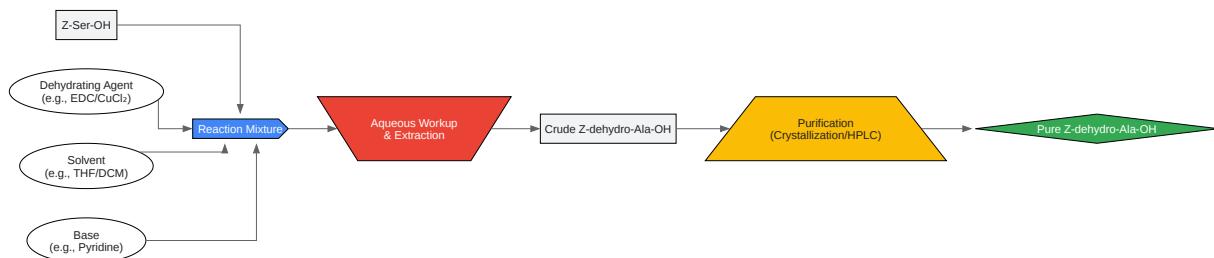
Mass spectrometry is a powerful tool for confirming the molecular weight of **Z-dehydro-Ala-OH**. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]<sup>+</sup> at m/z 222.22 or as the sodium adduct [M+Na]<sup>+</sup> at m/z 244.20. Fragmentation patterns in tandem mass spectrometry (MS/MS) can provide further structural information, often showing the loss of the benzyloxycarbonyl group or decarboxylation.

# Experimental Protocols

## Synthesis of Z-dehydro-Ala-OH

A common method for the synthesis of **Z-dehydro-Ala-OH** involves the dehydration of N-benzyloxycarbonyl-L-serine (Z-Ser-OH).

Workflow for the Synthesis of **Z-dehydro-Ala-OH**:



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Caption: General workflow for the synthesis of **Z-dehydro-Ala-OH** from Z-Ser-OH.

Detailed Protocol:

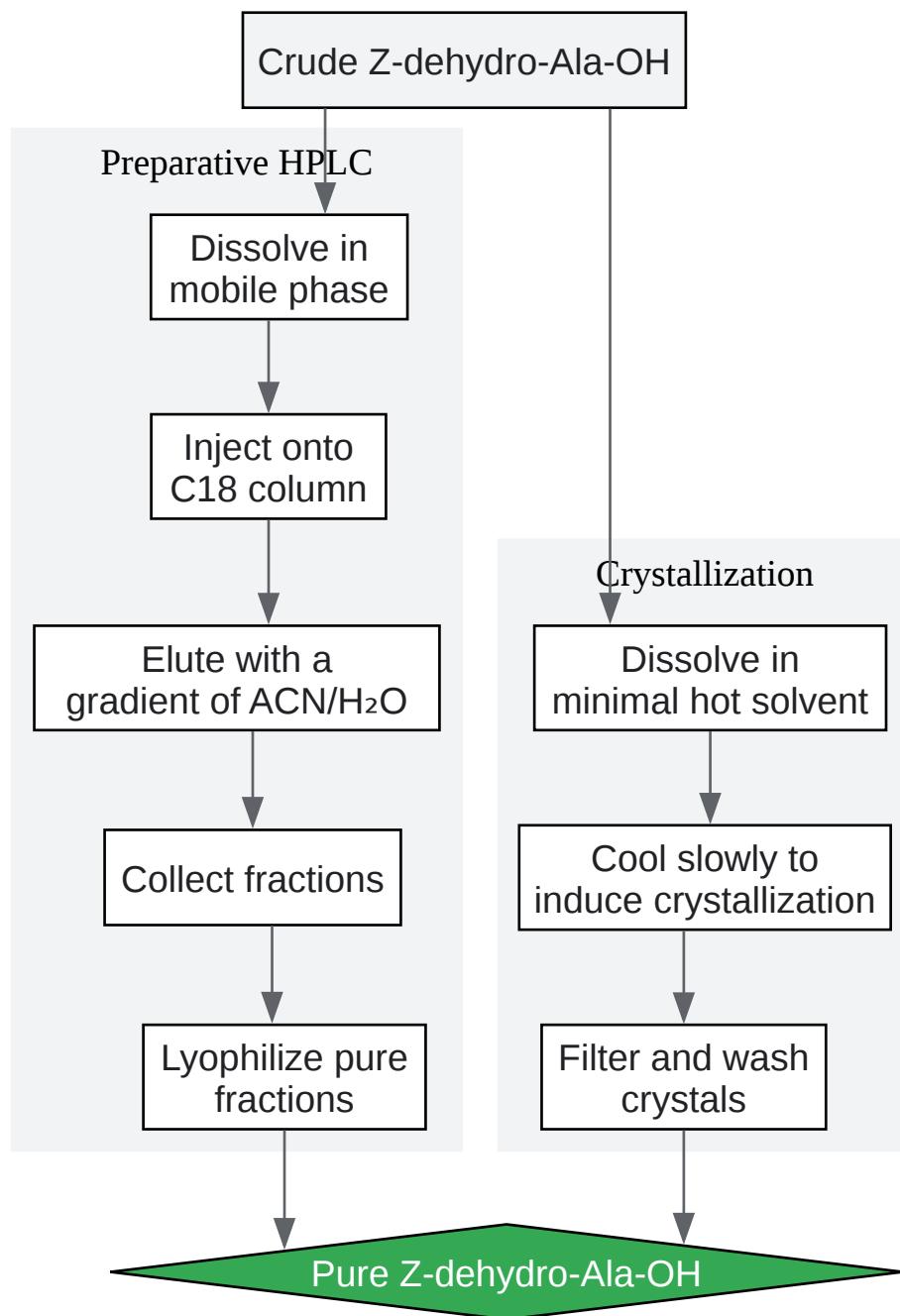
- Dissolution: Dissolve N-benzyloxycarbonyl-L-serine (Z-Ser-OH) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reagents:** To the stirred solution, add a dehydrating agent. A common system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a copper(II) salt like copper(II) chloride ( $\text{CuCl}_2$ ), which facilitates the elimination reaction. A base, such as pyridine, is often added to neutralize the generated acids.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

## Purification of Z-dehydro-Ala-OH

The crude **Z-dehydro-Ala-OH** can be purified by crystallization or preparative high-performance liquid chromatography (HPLC).

Workflow for Purification:



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Caption: Purification workflows for **Z-dehydro-Ala-OH** via crystallization or preparative HPLC.

Crystallization Protocol:

- Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

#### Preparative HPLC Protocol:

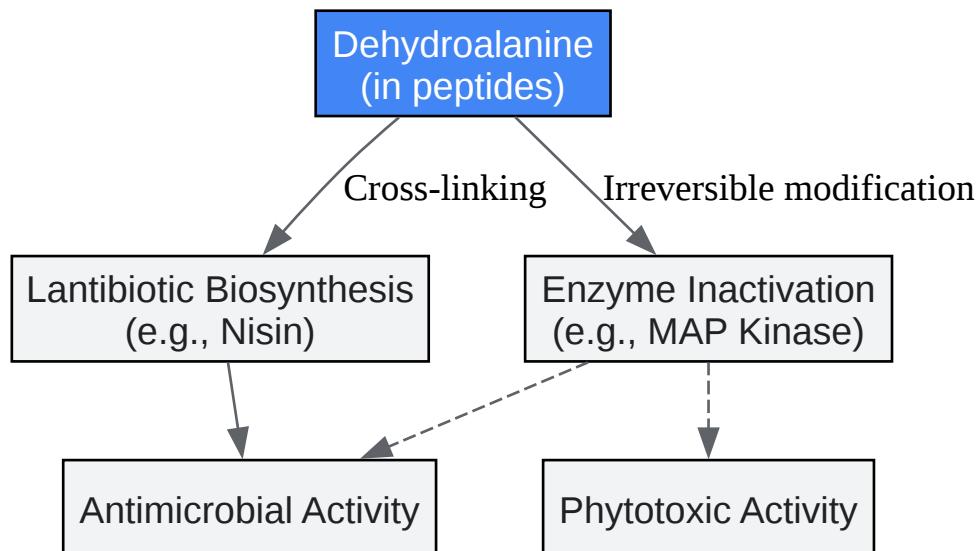
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).
- Gradient: A typical gradient might be 10-90% ACN over 30 minutes.
- Detection: UV detection at 220 nm and 254 nm.
- Post-Purification: Collect the fractions containing the pure product and lyophilize to obtain a fluffy white solid.

## Biological Activity and Signaling Pathways

Dehydroalanine residues, when incorporated into peptides, can significantly impact their biological activity. The electrophilic nature of the double bond makes it a target for nucleophilic attack by amino acid side chains (e.g., cysteine), leading to the formation of cross-linked structures found in lantibiotics.

While specific signaling pathways directly modulated by free **Z-dehydro-Ala-OH** are not well-documented, dehydroamino acid-containing peptides have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and phytotoxic effects. It is plausible that **Z-dehydro-Ala-OH** could act as an inhibitor or substrate for certain enzymes, or could be incorporated into peptides that then modulate specific signaling pathways. For instance, bacterial phospholases are known to convert phosphorylated serine/threonine residues into dehydroalanine, thereby inactivating key signaling proteins like MAP kinases.

#### Potential Biological Roles of Dehydroalanine:

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Caption: Potential biological roles of dehydroalanine residues within peptides.

## Conclusion

**Z-dehydro-Ala-OH** is a valuable synthetic building block with unique physicochemical properties. Its characterization relies on a combination of spectroscopic techniques, and its synthesis and purification require careful execution of established organic chemistry protocols. While its direct biological activity as a free amino acid is not extensively studied, its incorporation into peptides offers a powerful strategy for developing novel therapeutics and research tools. This guide provides a foundational understanding of **Z-dehydro-Ala-OH** for researchers and professionals in the field of drug development and peptide chemistry.

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## References

- 1. Z-dehydro-Ala-OH Z-Dehydroalanine [myskinrecipes.com]

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